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Compound of Interest

Compound Name: 8-Quinolinecarboxylic acid

Cat. No.: B189445 Get Quote

This technical guide provides an in-depth overview of the theoretical and computational

approaches used to elucidate the molecular structure and properties of 8-quinolinecarboxylic
acid. This document is intended for researchers, scientists, and professionals in the field of

drug development and computational chemistry, offering a summary of key data,

methodologies, and logical workflows.

Introduction
8-Quinolinecarboxylic acid is a heterocyclic compound of significant interest in medicinal

chemistry and materials science. Its derivatives have been explored for various applications,

including their use as ligands in metal complexes and as precursors for pharmacologically

active molecules. Theoretical calculations, particularly those based on Density Functional

Theory (DFT), are powerful tools for understanding the three-dimensional structure, electronic

properties, and vibrational spectra of such molecules at the atomic level. This guide outlines

the common computational methodologies and presents representative data derived from

studies on closely related quinolinecarboxylic acid derivatives.

Theoretical and Experimental Protocols
Computational Methodology: Density Functional Theory
(DFT)
A prevalent method for the theoretical investigation of quinolinecarboxylic acid derivatives

involves Density Functional Theory (DFT) calculations. These are typically performed using
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software packages like Gaussian.[1] A common and effective approach is to use Becke's three-

parameter hybrid functional (B3LYP) combined with a split-valence basis set, such as 6-

311++G(d,p).[2][3]

Protocol for Geometry Optimization and Frequency Calculation:

Input Structure: A preliminary 3D structure of the 8-quinolinecarboxylic acid molecule is

generated using molecular modeling software.

Geometry Optimization: The initial structure is optimized to find the lowest energy

conformation. This is achieved by performing calculations at the B3LYP/6-311++G(d,p) level

of theory.[3] The optimization process continues until the forces on each atom are negligible,

and the structure corresponds to a minimum on the potential energy surface.

Frequency Analysis: Following optimization, vibrational frequency calculations are performed

at the same level of theory. The absence of imaginary frequencies confirms that the

optimized structure is a true energy minimum.[4] These calculations also provide theoretical

infrared (IR) and Raman spectra, which can be compared with experimental data.[2][3]

Solvent Effects: To model the behavior of the molecule in solution, the Polarizable

Continuum Model (PCM) can be employed.[2] This approach simulates the solvent

environment and its effect on the molecular structure and properties.

Experimental Validation: Spectroscopic Techniques
The results of theoretical calculations are often validated by comparing them with experimental

data.

Fourier Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation: The solid sample of 8-quinolinecarboxylic acid is mixed with KBr

powder and pressed into a pellet. For solution-phase measurements, the compound is

dissolved in an appropriate solvent.

Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
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Comparison: The experimental vibrational frequencies are compared with the scaled

theoretical frequencies obtained from DFT calculations. This comparison aids in the

assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g.,

DMSO-d₆).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

Comparison: The experimental chemical shifts are compared with theoretical chemical shifts

calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method at the

DFT level.[3]

Calculated Molecular Structure
The optimized geometry of a molecule provides key information about its bond lengths, bond

angles, and dihedral angles. The following table presents representative theoretical geometric

parameters for a substituted 8-quinolinecarboxylic acid (3,7-dichloro-8-quinolinecarboxylic
acid), calculated at the B3LYP/6-311++G(2d,2p) level of theory, which serves as a proxy for

the parent molecule.[5]
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Bond Lengths (Å)
Bond Angles (°) and

Dihedral Angles (°)

Parameter Calculated Value Parameter Calculated Value

C1-C2 1.37 C2-C1-C6 120.1

C2-C4 1.42 C1-C2-C4 120.5

C4-C7 1.41 C2-C4-C7 119.2

C7-C8 1.37 C4-C7-C8 121.3

C8-C9 1.41 C7-C8-C9 118.9

C9-N10 1.31 C8-C9-N10 122.9

N10-C6 1.36 C9-N10-C6 117.2

C6-C3 1.42 N10-C6-C3 122.3

C3-C5 1.37 C6-C3-C5 118.8

C3-C12 1.50 C5-C3-C12 120.4

C12-O13 1.21 O13-C12-O14 123.9

C12-O14 1.35 C1-C2-C4-C7 0.1

O14-H15 0.99 C8-C9-N10-C6 -0.2

Data adapted from calculations on 3,7-dichloro-8-quinolinecarboxylic acid.[5]

Electronic and Spectroscopic Properties
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions

of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular

stability.[1]
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Parameter Description

E(HOMO)
Energy of the Highest Occupied Molecular

Orbital

E(LUMO)
Energy of the Lowest Unoccupied Molecular

Orbital

ΔE (LUMO-HOMO)
Energy gap, related to chemical reactivity and

stability

Vibrational Analysis
Theoretical vibrational frequencies are essential for interpreting experimental IR and Raman

spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity

and deficiencies in the theoretical method.

Vibrational Mode Description
Theoretical Frequency

(cm⁻¹)

O-H stretch
Carboxylic acid hydroxyl group

stretching
~3500

C-H stretch Aromatic C-H stretching ~3100-3000

C=O stretch
Carboxylic acid carbonyl group

stretching
~1750

C=C/C=N stretch
Quinoline ring stretching

vibrations
~1600-1400

O-H bend
Carboxylic acid hydroxyl group

bending
~1400

C-H bend
In-plane and out-of-plane C-H

bending
~1300-1000

Frequencies are representative and based on typical values for similar compounds.

Visualizations
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The following diagrams illustrate the molecular structure, the computational workflow, and the

relationship between theoretical and experimental data.

Caption: Molecular structure of 8-quinolinecarboxylic acid with atom numbering.
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Caption: Workflow for theoretical calculations on 8-quinolinecarboxylic acid.
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Caption: Relationship between theoretical calculations and experimental validation.

Conclusion
Theoretical calculations, particularly using Density Functional Theory, provide invaluable

insights into the structural, electronic, and vibrational properties of 8-quinolinecarboxylic acid.

By combining computational modeling with experimental validation, a comprehensive

understanding of its molecular characteristics can be achieved. This knowledge is fundamental

for the rational design of new molecules with desired properties for applications in drug

discovery and materials science. The methodologies and data presented in this guide offer a

framework for conducting and interpreting such theoretical studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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